4-Methylthiopteridine

Description

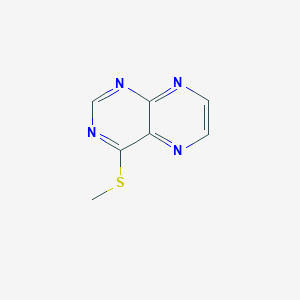

4-Methylthiopteridine (C₇H₆N₄S) is a heterocyclic compound belonging to the pteridine family, characterized by a bicyclic structure comprising fused pyrimidine and pyrazine rings. The substitution of a methylthio (-SCH₃) group at the 4-position distinguishes it from other pteridine derivatives. Key physical properties include:

- Molecular weight: 178.2 g/mol

- Melting point: 245°C

- Boiling point: 457.5°C (estimated)

- Water solubility: 0.12 mg/mL at 25°C .

The methylthio group contributes to its moderate solubility and thermal stability, making it relevant in pharmaceutical and materials research. Its electronic structure, influenced by the sulfur atom, also impacts reactivity in synthetic pathways.

Properties

CAS No. |

6966-78-5 |

|---|---|

Molecular Formula |

C7H6N4S |

Molecular Weight |

178.22 g/mol |

IUPAC Name |

4-methylsulfanylpteridine |

InChI |

InChI=1S/C7H6N4S/c1-12-7-5-6(10-4-11-7)9-3-2-8-5/h2-4H,1H3 |

InChI Key |

XKENOTHGZDIXRS-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC=NC2=NC=CN=C21 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes the physicochemical properties of 4-Methylthiopteridine and structurally analogous pteridine derivatives:

| Compound Name | Molecular Formula | Substituent(s) | Melting Point (°C) | Boiling Point (°C, est.) | Water Solubility (mg/mL, 25°C) | Molecular Weight (g/mol) |

|---|---|---|---|---|---|---|

| This compound | C₇H₆N₄S | 4-SCH₃ | 245 | 457.5 | 0.12 | 178.2 |

| 4-Hydroxy-6-methylpteridine | C₇H₆N₄O | 4-OH, 6-CH₃ | 268 | 452.7 | 0.08 | 162.1 |

| 3,4-Dihydro-4-keto-3-methylpteridine | C₇H₆N₄O | 3-CH₃, 4-keto | 189 | 389.3 | 0.15 | 162.1 |

| 2-Methoxypteridine | C₇H₆N₄O | 2-OCH₃ | 178 | 387.8 | 0.25 | 162.1 |

Key Comparative Insights:

Substituent Effects on Solubility :

- The methylthio group in this compound confers lower polarity than hydroxyl (-OH) or methoxy (-OCH₃) groups, resulting in intermediate solubility (0.12 mg/mL) compared to 4-Hydroxy-6-methylpteridine (0.08 mg/mL) and 2-Methoxypteridine (0.25 mg/mL) .

- The higher solubility of 2-Methoxypteridine is attributed to the electron-donating methoxy group enhancing hydrogen-bonding capacity, despite its substitution at the 2-position.

Thermal Stability and Melting Points :

- 4-Hydroxy-6-methylpteridine exhibits the highest melting point (268°C), likely due to intermolecular hydrogen bonding between hydroxyl groups and the rigid planar structure .

- In contrast, 3,4-Dihydro-4-keto-3-methylpteridine has a significantly lower melting point (189°C), as the keto group introduces conformational flexibility, reducing crystal lattice stability .

Substituent position (e.g., 2- vs. 4-) significantly impacts boiling points, with this compound’s higher boiling point (457.5°C) reflecting stronger van der Waals forces due to its larger atomic radius .

Comparative Reactivity :

- The methylthio group in this compound is less nucleophilic than hydroxyl or methoxy groups, making it more resistant to hydrolysis but reactive in alkylation or oxidation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.